

# Spectroscopic Profile of $\alpha$ -Campholenal: A Technical Guide

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## Compound of Interest

Compound Name: *alpha-Campholenal*

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This technical guide provides an in-depth overview of the spectroscopic data for  $\alpha$ -Campholenal, a monocyclic monoterpene aldehyde. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and development settings.

## Compound Overview

- IUPAC Name: 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde
- Molecular Formula: C<sub>10</sub>H<sub>16</sub>O
- Molecular Weight: 152.23 g/mol [\[1\]](#)
- CAS Number: 4501-58-0 [\[1\]](#)
- Appearance: Colorless liquid with a refreshing, sweet-woody odor. [\[1\]](#)

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for  $\alpha$ -Campholenal.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule.

Table 1:  $^{13}\text{C}$  NMR Spectral Data for  $\alpha$ -Campholenal

Chemical Shift (ppm)	Carbon Atom Assignment
203.2	C10 (Aldehyde C=O)
147.2	C3
120.4	C4
50.3	C5
48.9	C1
44.1	C2
25.5	C9
24.9	C8
20.9	C7
12.5	C6

Data sourced from the Human Metabolome Database (HMDB).

The  $^1\text{H}$  NMR spectrum provides details about the proton environments in the molecule. As experimental data with full assignment is not readily available, a predicted  $^1\text{H}$  NMR spectrum is presented below.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for  $\alpha$ -Campholenal

Chemical Shift (ppm)	Multiplicity	Integration	Proton Assignment
9.76	t	1H	H10 (Aldehyde)
5.25	m	1H	H4
2.40	m	1H	H5
2.30	m	1H	H1a
2.20	m	1H	H1b
1.65	s	3H	H6
1.05	s	3H	H8
0.95	s	3H	H9
0.70	s	3H	H7

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for  $\alpha$ -Campholenal based on its structure.

Table 3: Predicted IR Absorption Data for  $\alpha$ -Campholenal

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955	Strong	C-H stretch (alkane)
2870	Medium	C-H stretch (alkane)
2720	Medium	H-C=O stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1650	Medium	C=C stretch (alkene)
1465	Medium	C-H bend (alkane)
1375	Medium	C-H bend (gem-dimethyl)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of  $\alpha$ -Campholenal is available from the NIST WebBook.

Table 4: Mass Spectrometry Data for  $\alpha$ -Campholenal

m/z	Relative Intensity	Proposed Fragment Ion
152	5%	[M] <sup>+</sup> (Molecular Ion)
109	100%	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
95	40%	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>
81	65%	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
67	55%	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
41	80%	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

## NMR Spectroscopy

- **Sample Preparation:** A sample of  $\alpha$ -Campholenal (5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.5 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- **$^1\text{H}$  NMR Acquisition:** A standard pulse sequence is used to acquire the  $^1\text{H}$  NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure full relaxation of the protons.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the  $^{13}\text{C}$  NMR spectrum, resulting in singlets for each unique carbon. A wider spectral width is used (e.g., 0-220 ppm). Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR.

## IR Spectroscopy

- **Sample Preparation:** A drop of neat liquid  $\alpha$ -Campholenal is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). The final spectrum is presented as transmittance or absorbance versus wavenumber.

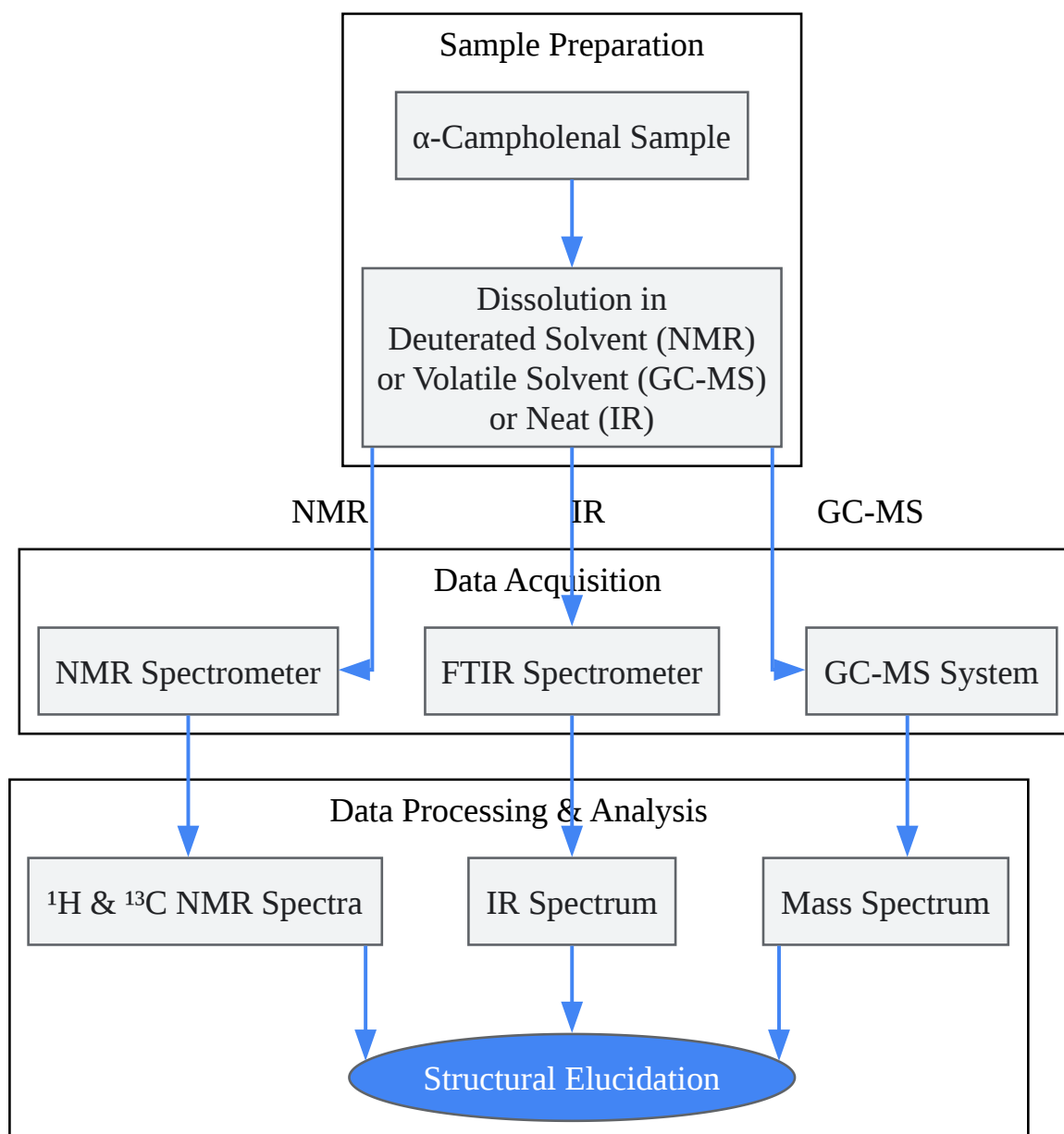
## Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of  $\alpha$ -Campholenal is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- **Instrumentation:** A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
  - Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
  - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
  - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scanned over a mass-to-charge ratio ( $m/z$ ) range appropriate for the compound and its expected fragments (e.g.,  $m/z$  40-200).

## Visualizations

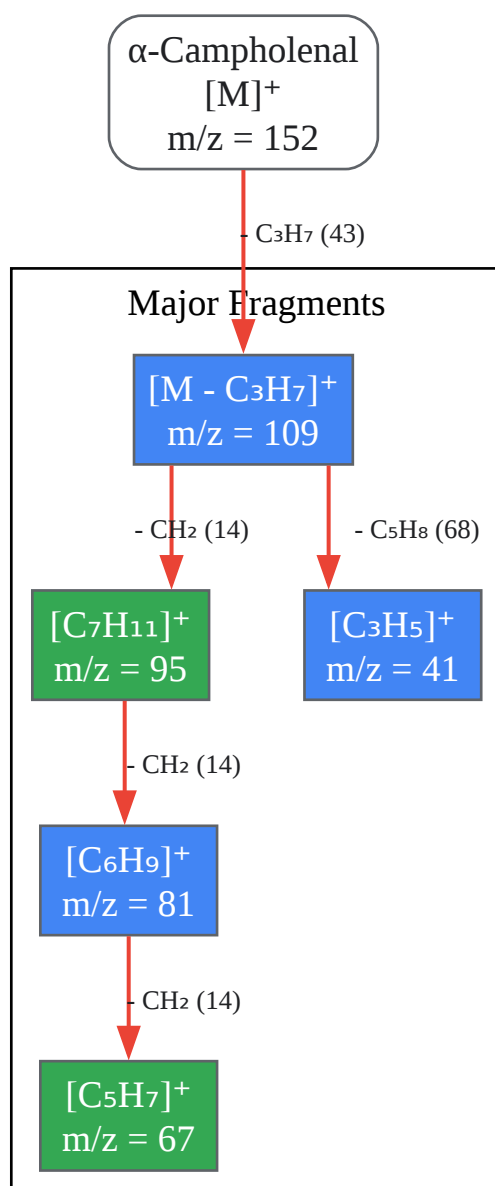
### Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of  $\alpha$ -Campholenal.

## Proposed Mass Spectrometry Fragmentation of $\alpha$ -Campholenal



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Caption: Proposed fragmentation pathway for  $\alpha$ -Campholenal in EI-MS.

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## References



- 1. alpha-Campholenal | C<sub>10</sub>H<sub>16</sub>O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
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